molecular formula C19H38O2 B14511694 4-Methyloctadecanoic acid CAS No. 63060-52-6

4-Methyloctadecanoic acid

Cat. No.: B14511694
CAS No.: 63060-52-6
M. Wt: 298.5 g/mol
InChI Key: RFKPYBOOPHCXSY-UHFFFAOYSA-N
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Description

4-Methyloctadecanoic acid, also known as 16-methylstearic acid or anteisononadecanoic acid, is a long-chain saturated fatty acid classified as a methyl-branched fatty acid with a molecular formula of C19H38O2 . As a branched-chain fatty acid, its structure deviates from the common linear fatty acids, which grants it unique physicochemical properties and makes it a subject of interest in specialized research areas . In research, branched-chain fatty acids like this compound are studied for their role in lipid metabolism and their occurrence in biological systems. These rare fatty acids often exhibit a species-specific distribution, making them valuable targets for chemotaxonomic studies that aim to understand botanical relationships and biochemical pathways in plants . The presence of the methyl branch can significantly influence the compound's behavior in biological membranes and its interactions with enzymes, providing insights into structure-activity relationships within lipid biochemistry . This compound is presented for laboratory and research applications only. It is intended for use by qualified researchers in chemical and biochemical studies. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

63060-52-6

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

4-methyloctadecanoic acid

InChI

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(2)16-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21)

InChI Key

RFKPYBOOPHCXSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)CCC(=O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 4 Methyloctadecanoic Acid

Anaerobic Biotransformation Mechanisms

In anaerobic environments, the degradation of long-chain alkanes such as hexadecane can lead to the formation of 4-methyloctadecanoic acid through a series of specialized biotransformation reactions. These pathways are crucial for the microbial cycling of hydrocarbons in the absence of oxygen.

The initial activation of alkanes under anaerobic conditions often occurs via a fumarate (B1241708) addition mechanism. nih.govnih.govfrontiersin.orgresearchgate.net This process is a key strategy employed by various anaerobic bacteria, including sulfate-reducing and denitrifying bacteria, to overcome the chemical inertness of alkanes without using oxygen. frontiersin.org In this reaction, the subterminal carbon (C2) of an alkane, such as hexadecane, is added across the double bond of a fumarate molecule. frontiersin.org This addition is catalyzed by the enzyme alkylsuccinate synthase. nih.gov

The product of this initial step is an alkyl-substituted succinate, for instance, methylpentadecylsuccinic acid when the substrate is hexadecane. nih.gov This mechanism is a common and important pathway for alkane degradation in anoxic environments. nih.govfrontiersin.org Evidence for this pathway has been found in various microorganisms, demonstrating its significance in the anaerobic biodegradation of hydrocarbons. frontiersin.orgresearchgate.net

Following the initial fumarate addition, the resulting alkylsuccinate undergoes a carbon skeleton rearrangement. nih.govfrontiersin.org This intramolecular rearrangement is a critical step in the metabolic pathway leading to the formation of this compound. nih.gov Studies using isotopically labeled substrates, such as deuterated hexadecane (d34-hexadecane), have provided strong evidence for this rearrangement. nih.gov

In the case of hexadecane degradation by the sulfate-reducing bacterium AK-01, the initial product, methylpentadecylsuccinic acid, is rearranged to form an intermediate that can then be further metabolized. nih.gov This rearrangement positions the carbon chain for subsequent decarboxylation and beta-oxidation. The pathway involves the conversion of the initial succinate adduct into a more metabolically tractable fatty acid structure. nih.govresearchgate.net

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a fundamental biochemical reaction that plays a key role in this metabolic pathway. nih.gov After the carbon skeleton rearrangement of the alkylsuccinate intermediate, a decarboxylation reaction occurs. nih.govresearchgate.net This step is crucial as it leads directly to the formation of this compound. nih.gov The removal of the carboxyl group from the rearranged succinate derivative effectively converts the dicarboxylic acid intermediate into a monocarboxylic fatty acid.

This decarboxylation is part of a sequence that channels the hydrocarbon substrate into fatty acid metabolism. researchgate.net The process is thermodynamically favorable and is catalyzed by specific decarboxylase enzymes. nih.gov

Table 1: Key Metabolites in the Anaerobic Degradation of Hexadecane to this compound

Metabolite Role in Pathway
HexadecaneInitial alkane substrate
FumarateCo-substrate for initial activation
Methylpentadecylsuccinic acidProduct of fumarate addition
This compoundProduct of carbon skeleton rearrangement and decarboxylation

Once this compound is formed, it is further degraded through the catabolic process of beta-oxidation to generate energy. nih.govwikipedia.org This process occurs in the mitochondria of eukaryotes and the cytosol of prokaryotes. wikipedia.org Beta-oxidation involves a cycle of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. wikipedia.orglibretexts.orgabcam.com

The four steps of the beta-oxidation cycle are:

Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond. abcam.com

Hydration by enoyl-CoA hydratase, adding a hydroxyl group. abcam.com

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a keto group. abcam.com

Thiolytic cleavage by beta-ketothiolase, which splits the molecule to release acetyl-CoA and a shortened acyl-CoA. abcam.com

The presence of the methyl branch at the 4-position of this compound requires specific enzymatic handling during the beta-oxidation process. The shortened acyl-CoA re-enters the cycle until the entire chain is broken down into acetyl-CoA units. abcam.commicrobenotes.com These acetyl-CoA molecules can then enter the citric acid cycle for complete oxidation to CO2 and water, generating significant amounts of ATP. abcam.commicrobenotes.com

General Branched-Chain Fatty Acid Biosynthetic Principles

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups on the carbon chain. researchgate.net Their biosynthesis follows specific principles that often involve precursors derived from amino acid metabolism. researchgate.net

The biosynthesis of BCFAs, such as those in the iso and anteiso series, utilizes primers derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. researchgate.netnih.gov These amino acids are first converted to their corresponding α-keto acids through transamination. nih.govfrontiersin.org

These branched-chain α-keto acids are then decarboxylated by a branched-chain α-keto acid decarboxylase (BCKA) enzyme to form short-chain branched acyl-CoA primers. nih.govwikipedia.org

Isoleucine yields 2-methyl-butyryl-CoA, which is a precursor for anteiso-BCFAs (with a methyl branch on the antepenultimate carbon). nih.govwikipedia.org

Leucine is converted to isovaleryl-CoA, a precursor for iso-BCFAs (methyl branch on the penultimate carbon). nih.gov

Valine gives rise to isobutyryl-CoA, also a precursor for iso-BCFAs. nih.gov

Once these primers are formed, the fatty acid chain is elongated through the standard fatty acid synthesis pathway, where malonyl-CoA serves as the two-carbon donor in successive cycles. wikipedia.org Studies have shown that BCAAs are more efficient precursors for BCFA biosynthesis than their corresponding α-keto acids. nih.gov

Table 2: Branched-Chain Amino Acid Precursors and Corresponding Fatty Acid Series

Branched-Chain Amino Acid Derived Acyl-CoA Primer Resulting Fatty Acid Series
Isoleucine2-methyl-butyryl-CoAAnteiso-series
LeucineIsovaleryl-CoAIso-series
ValineIsobutyryl-CoAIso-series

Enzymatic Methylation Processes (e.g., S-Adenosyl-L-Methionine-Dependent Transferases)

The introduction of a methyl group onto a fatty acid backbone is a critical step in the biosynthesis of branched-chain fatty acids like this compound. This process is primarily accomplished through enzymatic reactions catalyzed by a class of enzymes known as methyltransferases. nih.gov The most common methyl group donor in these biological reactions is S-adenosyl-L-methionine (SAM or AdoMet). researchgate.netnih.gov SAM is a ubiquitous biomolecule found in all living organisms and is the second most common enzyme substrate after adenosine triphosphate (ATP). researchgate.netnih.gov

SAM-dependent methyltransferases catalyze the transfer of a methyl group from SAM to various biomolecules, including lipids, proteins, and DNA. nih.gov In the context of fatty acid synthesis, a specific methyltransferase would recognize a fatty acid precursor and facilitate the addition of a methyl group at a specific position on the acyl chain. While the direct synthesis of this compound is not extensively detailed, the general mechanism for methyl-branched fatty acids involves a SAM-dependent methyltransferase. nih.govnih.gov For instance, in the biosynthesis of tuberculostearic acid (10-methyloctadecanoic acid) in mycobacteria, a SAM-dependent methyltransferase encoded by the bfaB gene is required. nih.gov This enzyme likely acts on an unsaturated fatty acid precursor, adding a methyl group that is subsequently reduced. A similar mechanism is presumed for the formation of the methyl branch at the C4 position of this compound.

The synthesis of SAM itself is an energy-intensive process, derived from L-methionine and ATP, and is catalyzed by methionine adenosyltransferase (MAT). mdpi.comunav.edu The availability of SAM can, therefore, be a limiting factor in methylation reactions. nih.gov

Fatty Acid Elongation and Desaturation Systems

The backbone of this compound is an 18-carbon saturated chain, which is constructed and modified by fatty acid elongation and desaturation systems. De novo synthesis of fatty acids typically produces palmitic acid (a 16-carbon saturated fatty acid) as its primary product. mdpi.comijs.si To achieve the 18-carbon length of octadecanoic acid (stearic acid), further elongation is necessary.

Fatty acid elongation occurs primarily in two cellular locations: the smooth endoplasmic reticulum (microsomal system) and the mitochondria. youtube.comresearchgate.net

Microsomal Elongation: This is the more active system and uses malonyl-CoA as the two-carbon donor to extend the fatty acid chain. ijs.siyoutube.com The process involves a four-step cycle of condensation, reduction, dehydration, and a second reduction, ultimately adding two carbons to the acyl chain. ijs.si

Mitochondrial Elongation: This system is generally less active and utilizes acetyl-CoA as the carbon donor. ijs.siyoutube.com

Fatty acid desaturation is the process of introducing double bonds into the acyl chain, catalyzed by desaturase enzymes. youtube.comwou.edu This process requires molecular oxygen, NADH, and cytochrome b5. youtube.com While this compound is a saturated fatty acid, desaturation systems are crucial for producing the unsaturated precursors that are often the substrates for methylation reactions in other branched-chain fatty acids. nih.gov It is plausible that the biosynthesis of this compound involves the methylation of a shorter-chain fatty acid, followed by elongation to the final 18-carbon length.

Genetic and Environmental Regulation of Biosynthesis

Gene Regulation and Enzyme Expression (e.g., bfaA gene in Mycobacteria)

The biosynthesis of fatty acids, including branched-chain variants, is a tightly regulated process controlled at the genetic level. In mycobacteria, which are known for their complex lipid profiles, several genes have been identified that regulate fatty acid synthesis. For example, the biosynthesis of tuberculostearic acid involves a two-step process requiring enzymes encoded by the bfaB (a SAM-dependent methyltransferase) and bfaA genes. nih.gov The bfaA gene encodes a flavin adenine dinucleotide (FAD)-binding oxidoreductase. nih.gov A knockout of the bfaA gene in Mycobacterium avium subspecies paratuberculosis results in the loss of tuberculostearic acid production and the accumulation of an intermediate, 10-methylene stearate. nih.gov This demonstrates that bfaA is essential for the final step of this specific branched-chain fatty acid's synthesis. nih.gov

Table 1: Key Genes in Mycobacterial Branched-Chain Fatty Acid Synthesis

GeneEncoded Protein/EnzymeFunction in Fatty Acid SynthesisOrganism
bfaA FAD-binding oxidoreductaseRequired for the final step in tuberculostearic acid synthesis. nih.govMycobacterium avium nih.gov
bfaB SAM-dependent methyltransferaseCatalyzes the methylation step in tuberculostearic acid synthesis. nih.govMycobacterium avium nih.gov
fasR Transcriptional RegulatorActivates the fas-acpS operon, controlling the rate of fatty acid biosynthesis. nih.govfrontiersin.orgMycobacterium tuberculosis nih.gov

Influence of Growth Conditions and Substrate Availability on Lipid Profiles

The fatty acid composition of a microorganism is not static but can be significantly altered by environmental and physiological factors. nih.gov Growth conditions such as temperature, pH, and the composition of the culture medium can lead to changes in the lipid profile. nih.gov Similarly, the availability of specific substrates can directly influence the types of fatty acids that are synthesized and incorporated into cellular lipids. nih.gov

For example, studies on Helicobacter pylori have shown that the fatty acid profile changes depending on whether the bacteria are grown on a fatty acid-free medium or a blood-supplemented medium. nih.gov When grown on blood agar, which contains oleic acid (18:1), hexadecanoic acid (16:0), and octadecanoic acid (18:0), the bacteria take up these fatty acids from the medium, leading to an increased content of these specific lipids in the cellular profile. nih.gov

The type of carbon source available also plays a crucial role. When Mycobacterium sp. is grown on different n-alkanes (from C13 to C17), the major fatty acid found in the cells corresponds to the chain length of the substrate provided. nih.gov This suggests that the oxidative products of the substrate are directly incorporated into cellular fatty acids. nih.gov Therefore, the production of this compound would likely be influenced by the availability of C18 fatty acid precursors or substrates that can be readily converted into them.

Table 2: Effect of Growth Medium on Fatty Acid Profile of Helicobacter pylori

Fatty AcidGrown on Fatty Acid-Free Agar (ISAF)Grown on Sheep Blood Agar (SBA) containing 18:1, 16:0, 18:0
Oleic acid (18:1) Not detected nih.govPresent nih.gov
Hexadecanoic acid (16:0) Present (baseline level) nih.govIncreased content nih.gov
Octadecanoic acid (18:0) Present (baseline level) nih.govIncreased content nih.gov
Tetradecanoic acid (14:0) Major component nih.govDecreased content nih.gov

Advanced Analytical Methodologies for 4 Methyloctadecanoic Acid Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of fatty acids, enabling their separation from intricate matrices and from each other. Gas chromatography and high-performance liquid chromatography are the principal methods employed for the analysis of 4-methyloctadecanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, including fatty acids. For fatty acid analysis, a derivatization step is typically required to increase the volatility and thermal stability of the analytes.

To make this compound amenable to GC analysis and to facilitate its structural elucidation by mass spectrometry, its carboxyl group is chemically modified into a less polar and more volatile ester. The choice of derivatizing agent is crucial as it can significantly influence the fragmentation pattern in the mass spectrometer, which is key to determining the methyl branch position.

Trimethylsilyl (B98337) (TMS) Esters: Silylation is a common derivatization method where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl group. This process reduces the polarity and increases the volatility of the fatty acid. The mass spectra of TMS esters of this compound can provide information about the branch point through characteristic fragmentation. researchgate.net

Pyrrolidides: N-acyl pyrrolidides are another type of derivative that is particularly useful for locating the position of methyl branches in fatty acid chains. The nitrogen atom in the pyrrolidide group helps to direct fragmentation, leading to a series of diagnostic ions that can pinpoint the branch location. The analysis of 4-methyl-octadecanoylpyrrolidide has been used to confirm the position of the methyl branch in this compound. researchgate.net

3-Pyridylmethyl Esters (Picolinyl Esters): Picolinyl esters are highly effective for the structural determination of fatty acids by GC-MS. The pyridine (B92270) ring in the picolinyl ester derivative directs fragmentation along the fatty acid chain, producing a series of ions that allow for the unambiguous determination of structural features, including the position of methyl branches. nih.govfigshare.com This derivatization is achieved by converting the fatty acid to its acid chloride, which is then reacted with 3-pyridylcarbinol. nih.gov

DerivativeReagent ExampleKey Advantage for Branched-Chain Analysis
Trimethylsilyl (TMS) EsterN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increases volatility for GC analysis.
PyrrolididePyrrolidine/reagent for amide bond formationProvides diagnostic fragmentation for branch point determination. researchgate.net
3-Pyridylmethyl (Picolinyl) Ester3-Pyridylcarbinol (after conversion to acid chloride)Generates a clear fragmentation pattern for locating methyl branches. nih.gov

The key to identifying this compound and distinguishing it from its isomers by GC-MS lies in the interpretation of the mass spectrum. The fragmentation pattern is highly dependent on the type of derivative used.

For derivatives like methyl esters, the mass spectra can be complex due to charge localization at the carboxyl end and potential double bond migrations (in unsaturated analogs). nih.gov However, for branched-chain fatty acids, specific cleavages can be informative. A crucial fragmentation pathway for locating the methyl branch is the α-cleavage at the branched carbon atom. researchgate.net This results in the formation of specific ions that are indicative of the branch position.

When this compound is derivatized to a picolinyl ester, the fragmentation becomes more predictable and informative. The charge is localized on the pyridine ring, which then initiates a series of cleavages along the alkyl chain. This results in a spectrum with a series of dominant fragments, often separated by 14 atomic mass units (amu), corresponding to the loss of successive CH₂ groups. figshare.com A gap or an unusually abundant ion in this series can pinpoint the location of the methyl branch.

For pyrrolidide derivatives, a similar directed fragmentation occurs, yielding characteristic ions that allow for the confident assignment of the methyl group to the fourth carbon position. researchgate.net

Derivative TypeGeneral Fragmentation PrincipleApplication to this compound
Trimethylsilyl (TMS) Esterα-cleavage at the branched carbon atom. researchgate.netProduces specific ions that help in identifying the C4-methyl branch. researchgate.net
PyrrolidideAmide group directs fragmentation, leading to cleavage at each C-C bond.Generates a clear pattern of ions, confirming the methyl branch at C4. researchgate.net
3-Pyridylmethyl (Picolinyl) EsterPyridine ring localizes the charge, initiating systematic cleavage along the alkyl chain. nih.govResults in a readable map of the fatty acid structure, clearly indicating the C4 branch. nih.gov

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. wikipedia.org By introducing a fatty acid, such as this compound, that has been synthesized with heavy isotopes (e.g., deuterium, ²H, or carbon-13, ¹³C), researchers can track its incorporation into various lipid pools and its transformation into other metabolites using mass spectrometry. mdpi.com

This approach, known as metabolic flux analysis, provides quantitative information on the rates of synthesis, transport, and breakdown of fatty acids. For example, deuterated this compound has been identified in studies of alkane metabolism by sulfate-reducing bacteria, demonstrating its role in microbial metabolic pathways. researchgate.net The use of stable isotope-labeled fatty acids is crucial in understanding lipid metabolism in various physiological and pathological conditions. mdpi.comotsuka.co.jp

High-Performance Liquid Chromatography (HPLC) for Fatty Acid Profiling

High-performance liquid chromatography (HPLC) is another important technique for the analysis of fatty acids. Unlike GC, HPLC does not typically require derivatization to increase volatility, allowing for the analysis of free fatty acids directly. hplc.eu

For the analysis of this compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (e.g., octadecylsilyl, C18) is used with a polar mobile phase. aocs.org Fatty acids are separated based on their chain length and degree of unsaturation, with longer chains and fewer double bonds resulting in longer retention times.

A typical mobile phase for fatty acid analysis consists of a mixture of acetonitrile (B52724) and water. aocs.orgresearchgate.net To ensure that the carboxylic acid group remains protonated and does not cause peak tailing, a small amount of acid, such as acetic acid, may be added to the mobile phase. aocs.org Detection is often performed using a UV detector at low wavelengths (around 205-210 nm) or an evaporative light-scattering detector (ELSD). aocs.orggerli.com While HPLC can effectively separate fatty acids, it may not be able to resolve positional isomers of branched-chain fatty acids without specialized columns or conditions.

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure of this compound. While mass spectrometry is typically coupled with chromatography, other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to characterize the pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is particularly useful for characterizing the carbon skeleton of a fatty acid. Each carbon atom in the molecule gives a distinct signal in the spectrum, and its chemical shift (position in the spectrum) is dependent on its chemical environment. For this compound, distinct signals would be expected for the carboxyl carbon (~170-185 ppm), the carbons of the long alkyl chain (~10-40 ppm), the carbon bearing the methyl group (CH), the methyl group carbon itself, and the carbons adjacent to the branch point. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for:

A broad O-H stretching band from the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹. mdpi.com

A strong C=O (carbonyl) stretching band around 1700 cm⁻¹. mdpi.com

C-H stretching bands just below 3000 cm⁻¹ for the methyl and methylene (B1212753) groups. mdpi.com

CH₂ and CH₃ bending vibrations around 1465 cm⁻¹. mdpi.com

These spectroscopic techniques, in conjunction with chromatographic methods, provide a comprehensive toolkit for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise molecular structure of organic compounds. For a branched-chain fatty acid like this compound, both ¹H and ¹³C NMR provide critical information for confirming the carbon skeleton and the exact position of the methyl branch.

In the ¹H NMR spectrum, specific proton signals can be used to identify key structural features. The protons of the methyl group at the C4 position are expected to appear as a doublet, due to coupling with the adjacent methine proton. This methine proton, in turn, would present as a multiplet. The terminal methyl group of the long aliphatic chain typically shows a triplet. The numerous methylene (-CH₂) groups along the chain create a large, overlapping signal region, while the methylene group alpha to the carboxylic acid (at C2) is shifted downfield.

¹³C NMR spectroscopy offers a wider chemical shift range, allowing for the resolution of individual carbon signals. The carbonyl carbon of the carboxylic acid is the most downfield signal. The carbon atom at the branch point (C4) and the carbon of the methyl branch itself have characteristic chemical shifts that are distinct from the repeating methylene units of the main chain. The specific chemical shifts can be predicted based on established values for similar branched-chain fatty acids. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between protons and carbons, solidifying the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Groups in this compound

GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxyl-COOH10-12179-181
Alpha MethyleneC2-H₂~2.35 (t)33-35
MethineC4-H~1.5 (m)33-35
Methyl BranchC4-CH₃~0.8-0.9 (d)19-21
Main Chain Methylene-(CH₂)n-~1.2-1.428-31
Terminal MethylC18-H₃~0.88 (t)~14

Note: Predicted values are based on typical chemical shifts for long-chain and branched fatty acids. Actual values may vary depending on solvent and experimental conditions. (d=doublet, t=triplet, m=multiplet).

Advanced Mass Spectrometry Approaches for Molecular Fingerprinting

Mass spectrometry (MS) is an essential tool for determining the molecular weight and obtaining structural information about fatty acids through fragmentation analysis. For branched-chain fatty acids, the position of the methyl group can be pinpointed by characteristic fragmentation patterns, especially when coupled with gas chromatography (GC-MS).

For GC-MS analysis, fatty acids are typically derivatized, most commonly to their fatty acid methyl esters (FAMEs), to improve their volatility and chromatographic behavior. Electron Ionization (EI) is a standard technique that generates a wealth of fragment ions, creating a molecular fingerprint. The mass spectrum of the methyl ester of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The key to locating the branch point lies in the cleavage of the carbon-carbon bonds adjacent to the branch. For a methyl branch at the C4 position, cleavage on either side of this carbon is expected. The fragmentation pattern is often characterized by specific ions resulting from α-cleavage at the branched carbon atom. pnnl.gov This provides a clear indication of the branch position, which can be challenging to determine with other isomers. waters.com For instance, analysis of the trimethylsilyl ester of this compound shows specific ions due to this α-cleavage. pnnl.gov The use of other derivatives, such as pyrrolidides, can also be employed to further confirm the branch position through their distinct fragmentation patterns under mass spectrometry. pnnl.gov

Advanced MS techniques like tandem mass spectrometry (MS/MS) can provide even more detailed structural information. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a secondary fragmentation pattern is generated that is highly specific to the molecule's structure, allowing for confident identification of isomers. waters.com

Table 2: Expected Key Mass Fragments for 4-Methyloctadecanoyl Derivatives in GC-MS

DerivativeIon TypeExpected m/zDescription
Methyl Ester (FAME)Molecular Ion [M]⁺312Molecular weight of the methyl ester
Methyl Ester (FAME)Fragment-Ions resulting from cleavage around the C4 branch
Trimethylsilyl Ester (TMS)Fragment-Specific ions from α-cleavage at the C4 branch pnnl.gov
PyrrolidideFragment-Characteristic ions confirming the C4 branch position pnnl.gov

Integrated Analytical Platforms and Chemoinformatic Tools

The comprehensive characterization of this compound, particularly within complex biological matrices, often necessitates the use of integrated analytical platforms and sophisticated chemoinformatic tools. No single analytical technique can provide a complete picture, thus a multi-platform approach, often combining liquid chromatography-mass spectrometry (LC-MS) and GC-MS, is frequently employed in the field of lipidomics. nih.gov This integration allows for the analysis of a wider range of lipid species and provides complementary information for more confident identification. nih.gov

The large and complex datasets generated by these high-throughput techniques require advanced software for processing and analysis. Chemoinformatic and lipidomic software platforms such as LIPID MAPS, LipidSearch, Lipostar2, and LipidFinder are indispensable for modern fatty acid research. waters.comcreative-proteomics.comlipidmaps.orgmdpi.com These tools facilitate several key steps in the analytical workflow:

Peak Detection and Alignment: Algorithms automatically detect chromatographic peaks across multiple samples and correct for retention time shifts, ensuring accurate comparisons. mdpi.com

Compound Identification: Experimental mass spectra are matched against extensive spectral libraries and databases (e.g., NIST, Wiley) for putative identification. mdpi.com High-resolution mass spectrometry data allows for the generation of molecular formulas, which are then used to search databases like LIPID MAPS for possible lipid structures. lipidmaps.org

Quantification: The software integrates the area under the chromatographic peaks to provide relative or absolute quantification of the identified compounds.

Statistical Analysis: Platforms like MetaboAnalyst offer a suite of statistical tools to identify significant differences in fatty acid levels between sample groups. metaboanalyst.ca

For branched-chain fatty acids, specialized workflows and databases are crucial. The LIPID MAPS Structure Database, for example, contains entries for a wide variety of branched-chain fatty acids, including this compound, providing a critical reference for identification. nih.gov The integration of analytical data from techniques like NMR and MS with these powerful chemoinformatic tools enables a high-confidence characterization of this compound and helps to elucidate its metabolic context and biological significance.

Future Research Directions and Unexplored Avenues for 4 Methyloctadecanoic Acid

Deeper Elucidation of Uncharacterized Biosynthetic Enzymes and Pathways

The biosynthesis of anteiso-fatty acids, such as 4-methyloctadecanoic acid, generally begins with primers derived from branched-chain amino acids like isoleucine. wikipedia.orgfrontiersin.org The precursor 2-methylbutyryl-CoA is formed from isoleucine and then elongated by the fatty acid synthase (FAS) system, using malonyl-CoA as the extender. wikipedia.orgcdnsciencepub.com A key enzyme in this initiation step is branched-chain α-keto acid decarboxylase (BCKA), which is essential for producing the necessary primers for branched-chain fatty acid synthesis in bacteria like Bacillus subtilis. nih.gov

However, the complete enzymatic cast and regulatory mechanisms are not fully characterized across all organisms that produce this compound. Future research should focus on:

Identifying Novel Enzymes: While the general pathway is understood, variations may exist. For instance, some bacteria utilize unique mechanisms for creating methyl branches, such as the pathway for tuberculostearic acid. wikipedia.org Investigations into diverse microbial species could reveal novel enzymes with different substrate specificities or catalytic mechanisms.

Pathway Regulation: Elucidating how the biosynthetic pathway for this compound is regulated at the genetic and allosteric levels is crucial. The availability of precursors, such as isoleucine, directly influences the production of specific anteiso-fatty acids. cdnsciencepub.com Identifying the transcription factors and signaling molecules that control the expression of biosynthetic genes will provide a more complete picture of its metabolic control.

Functional Genomics and Proteomics Approaches to Understand Metabolic Networks

To place this compound within the broader context of cellular metabolism, systems-level approaches are indispensable. Functional genomics and proteomics offer powerful tools to map the intricate metabolic networks associated with BCFA metabolism. wikipedia.orgnih.gov

Future research directions include:

Transcriptomic Analysis: RNA sequencing (RNA-Seq) can be used to identify genes whose expression levels correlate with the production of this compound under various physiological conditions. This can help uncover regulatory genes and other metabolic pathways that are functionally linked to BCFA synthesis. nih.govfrontiersin.org

Proteomic Profiling: Quantitative proteomics can identify and quantify the abundance of enzymes and other proteins involved in the synthesis, transport, and degradation of this compound. This approach can validate gene expression data and provide direct evidence of the cellular machinery involved.

Integrated Multi-Omics Analysis: The true power of these techniques lies in their integration. ox.ac.uk By combining genomic, transcriptomic, proteomic, and metabolomic data, researchers can construct comprehensive models of the metabolic networks governing BCFA homeostasis. nih.gov This systems biology approach can reveal complex regulatory loops, substrate channeling, and the metabolic fate of this compound.

Table 1: Functional Genomics and Proteomics Techniques for Studying BCFA Metabolism

TechniqueDescriptionApplication to this compound Research
RNA-Sequencing (RNA-Seq)High-throughput sequencing to quantify the entire transcriptome of a cell or organism.Identify and quantify the expression of genes encoding biosynthetic enzymes (e.g., BCKA, FAS components) and regulatory factors under different conditions.
Quantitative Proteomics (e.g., LC-MS/MS)Mass spectrometry-based techniques to identify and quantify thousands of proteins in a complex sample.Measure the abundance of key enzymes in the BCFA pathway to understand metabolic flux and regulation at the protein level.
Gene Knockout/CRISPR ScreeningSystematic inactivation of genes to assess their function.Functionally validate candidate genes identified through transcriptomics and proteomics to confirm their role in this compound synthesis or metabolism.
Interactomics (e.g., Yeast Two-Hybrid)Techniques to identify protein-protein interactions.Map the physical interactions between enzymes of the BCFA pathway, which can reveal the formation of multi-enzyme complexes (metabolons) for efficient synthesis.

Development of Advanced Synthetic Biology Strategies for Targeted Production

The unique physical properties of BCFAs, such as lower melting points and enhanced stability, make them attractive targets for industrial applications, including the production of biofuels and specialty chemicals. nih.govresearchgate.net Advanced synthetic biology and metabolic engineering provide a platform for the targeted production of this compound in microbial hosts like Escherichia coli or yeast. nih.gov

Key areas for future development are:

Pathway Engineering: This involves the heterologous expression of the complete biosynthetic pathway for this compound in a suitable production host. This requires identifying and optimizing the expression of all necessary enzymes, from the primer-forming BCKA decarboxylase to the specific FAS components. nih.govmdpi.com

Host Strain Optimization: Engineering the host's metabolism is critical to maximize product yield. This includes redirecting carbon flux towards BCFA precursors, eliminating competing metabolic pathways, and improving the host's tolerance to the final product. nih.govstanford.edu

Enzyme Engineering: The substrate specificity and catalytic efficiency of key enzymes, particularly the fatty acid synthase complex, can be altered through protein engineering. This could allow for precise control over the chain length and branching pattern of the fatty acids produced, leading to high-purity this compound. nih.gov

Biosensor Development: Creating genetically encoded biosensors that respond to intracellular concentrations of this compound or its precursors would enable high-throughput screening of engineered strains and dynamic pathway regulation.

Comparative Biochemical Analysis with Positional and Stereoisomers of Branched-Chain Fatty Acids

The position of the methyl branch along the fatty acid chain significantly influences its physical and biological properties. mdpi.comlipotype.com this compound is just one of many possible methyloctadecanoic acid isomers. A systematic comparison with its positional and stereoisomers is essential to understand its unique characteristics.

Future research should involve:

Chemical Synthesis of Isomers: The synthesis of a comprehensive library of methyloctadecanoic acid isomers (e.g., 2-, 3-, 10-, 16- (iso), and 17- (anteiso) methyloctadecanoic acid) is a prerequisite for comparative studies.

Biophysical Characterization: Analyzing how the branch position affects properties such as melting point, solubility, and incorporation into lipid membranes. These properties are fundamental to the fatty acid's role in modulating membrane fluidity. creative-proteomics.comnih.gov

Biological Activity Profiling: Testing the different isomers in various cell-based assays to compare their effects on processes like cell proliferation, inflammation, and lipid metabolism. nih.govmdpi.com Studies have shown that iso- and anteiso-BCFAs can have distinct, and sometimes opposing, effects on gene expression. nih.gov

Enzymatic Specificity: Investigating how enzymes that metabolize fatty acids (e.g., acyl-CoA synthetases, desaturases, elongases) discriminate between different isomers. This can shed light on the specific metabolic fates and signaling pathways associated with this compound.

Application of Omics Technologies for Comprehensive Profiling in Diverse Biological Systems

Omics technologies, particularly metabolomics and lipidomics, provide a powerful, unbiased approach to profile the occurrence and abundance of small molecules in biological systems. e-enm.orgsigmaaldrich.com Applying these technologies is crucial for discovering the biological contexts in which this compound is present and potentially functional.

Future applications include:

Lipidomic Surveys: Performing broad lipidomic analyses across a wide range of organisms (bacteria, plants, animals) and tissues to map the distribution of this compound. This can provide clues about its evolutionary conservation and tissue-specific roles. mdpi.comnih.gov

Biomarker Discovery: Using targeted and untargeted metabolomics to investigate correlations between the levels of this compound and specific physiological or pathological states, such as metabolic diseases or cancer. rsc.orgresearchgate.net This could lead to the identification of novel disease biomarkers.

Isotope Tracing/Fluxomics: Employing stable isotope-labeled precursors (e.g., ¹³C-isoleucine) to trace the metabolic flux through the BCFA biosynthetic pathway. This allows for the direct measurement of the synthesis and turnover rates of this compound, providing a dynamic view of its metabolism.

Development of Advanced Analytical Methods: A significant challenge in BCFA research is the difficulty in separating and unambiguously identifying isomers using standard analytical techniques like GC-MS and LC-MS. nih.govresearchgate.netnih.gov Continued development of advanced mass spectrometry methods, such as those using charge-switching chemistries or novel chromatographic columns, is essential for accurate and comprehensive profiling of this compound and its isomers in complex biological samples. rsc.orgnih.govnih.gov

Q & A

Basic Research Questions

Q. How can researchers confirm the presence of 4-methyloctadecanoic acid in biological or environmental samples?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for identification, comparing retention indices and mass spectra with reference libraries (e.g., NIST). Structural validation can be achieved via nuclear magnetic resonance (NMR) for stereochemical details. Cross-referencing with databases like SciFinder or Reaxys ensures alignment with published spectral data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adopt PPE including chemical-resistant gloves (e.g., nitrile), protective eyewear, and lab coats. Ensure proper ventilation and avoid inhalation/ingestion. Waste disposal must comply with environmental regulations, using certified biohazard waste services. Documented safety practices from JIS Z 7253:2019 and EU standards provide guidelines for handling branched fatty acids .

Q. What are the primary biological sources of this compound?

  • Methodological Answer : It is detected in microbial metabolic pathways (e.g., anaerobic alkane degradation) and animal secretions (e.g., snake scent glands). For microbial studies, employ enrichment cultures under sulfate-reducing conditions and analyze metabolites via GC-MS. In zoological research, glandular extracts from species like Loxocemus bicolor can be profiled .

Advanced Research Questions

Q. How can researchers resolve contradictions in gene expression data related to this compound catabolism?

  • Methodological Answer : Discrepancies (e.g., upregulated beta-oxidation genes under alkane vs. fatty acid conditions) require comparative transcriptomic analysis. Use microarrays or RNA-seq to identify substrate-specific pathways. Statistical tools (e.g., DESeq2) can normalize data, while metabolite profiling validates functional gene activity. Replicate experiments under controlled conditions to isolate variables .

Q. What experimental designs are optimal for studying the role of this compound in fumarate regeneration pathways?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹³C-hexadecane) to trace carbon flux in anaerobic microbial cultures. Combine this with targeted metabolomics to detect intermediates like methylmalonyl-CoA. Gene knockout models (e.g., CRISPR-Cas9) can further elucidate enzymatic roles in the methylmalonyl-CoA pathway .

Q. How should researchers integrate heterogeneous data (e.g., case studies, cohort analyses) on branched fatty acid metabolism?

  • Methodological Answer : Conduct systematic reviews with predefined inclusion/exclusion criteria. Use meta-analysis frameworks (e.g., PRISMA) to harmonize data from diverse methodologies. For dose-response studies, apply random-effects models to account for variability. Information specialists can optimize literature searches across platforms like PubMed and Web of Science .

Q. What are best practices for presenting this compound data in publications?

  • Methodological Answer : Include processed data (e.g., normalized peak areas from GC-MS) in main figures/tables, with raw data in supplementary materials. Use scatter plots for concentration variations (e.g., across biological replicates) and heatmaps for gene expression correlations. Adhere to journal guidelines for statistical reporting (e.g., p-values, confidence intervals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.